Product packaging for MC-Val-Cit-PAB-retapamulin(Cat. No.:)

MC-Val-Cit-PAB-retapamulin

Cat. No.: B13435911
M. Wt: 1073.4 g/mol
InChI Key: JYMCVUUKLDZABV-FWUPZJIZSA-O
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Description

Overview of Retapamulin's Role in Antimicrobial Therapy and its Pharmacological Characteristics

Retapamulin (B1680546) is a semi-synthetic antibiotic belonging to the pleuromutilin (B8085454) class. brieflands.comwikipedia.org It is primarily used as a topical treatment for bacterial skin infections, such as impetigo, caused by Staphylococcus aureus (methicillin-susceptible isolates only) and Streptococcus pyogenes. wikipedia.orgdrugbank.com

Mechanism of Action: Retapamulin exerts its bacteriostatic effect by selectively inhibiting bacterial protein synthesis. wikipedia.orgdrugbank.comrxlist.com It binds to a unique site on the 50S subunit of the bacterial ribosome, specifically involving the ribosomal protein L3 in the peptidyl transferase center. drugbank.comrxlist.com This interaction is distinct from that of other antibiotic classes that also target the ribosome. brieflands.com By binding to this site, retapamulin inhibits peptidyl transfer, blocks P-site interactions, and prevents the normal formation of active 50S ribosomal subunits. drugbank.comrxlist.com At concentrations significantly higher than its minimum inhibitory concentration (MIC), it can become bactericidal. drugbank.com

Pharmacological Profile:

CharacteristicDescription
Class Pleuromutilin antibiotic wikipedia.org
Mechanism Inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit wikipedia.orgdrugbank.com
Spectrum Primarily active against Gram-positive bacteria, including S. aureus and S. pyogenes brieflands.comdrugbank.com
Administration Topical wikipedia.orgdrugbank.com
Metabolism Extensively metabolized in the liver, primarily by cytochrome P450 3A4 (CYP3A4) drugbank.comrxlist.com
Systemic Exposure Low following topical application to intact skin wikipedia.orgdrugs.com

Systemic use of retapamulin is limited due to its rapid metabolism by CYP3A4, leading to poor pharmacokinetic characteristics such as low oral absorption and a short half-life. brieflands.comnih.gov

Strategic Rationale for Developing Retapamulin-Based Targeted Delivery Systems

The development of targeted delivery systems for retapamulin, such as MC-Val-Cit-PAB-retapamulin, is driven by the desire to overcome its inherent limitations and expand its therapeutic applications.

A primary driver for conjugating retapamulin is to overcome its poor pharmacokinetic profile for systemic administration. brieflands.comnih.gov Unmodified retapamulin is subject to rapid metabolism, which significantly curtails its bioavailability and half-life, making it unsuitable for treating systemic infections. brieflands.comnih.gov By incorporating it into a larger conjugate molecule, the aim is to protect the drug from premature metabolism and degradation, thereby improving its stability and pharmacokinetic properties. glpbio.compacific.edu

Conjugation strategies offer the potential to enhance the specificity and efficacy of antimicrobial agents. nih.govacs.orgasm.orgmdpi.comaccscience.com In the context of this compound, while the primary focus of available information points towards its potential in antitumor applications, the underlying principle of targeted delivery is relevant to antimicrobial therapy as well. By attaching retapamulin to a linker that is cleaved under specific physiological conditions, such as those found in the microenvironment of a tumor or an infection, the drug can be released preferentially at the site of action. This targeted release can increase the local concentration of the active drug, thereby enhancing its efficacy while minimizing systemic exposure and potential side effects. researchgate.netmdpi.com

Principles of Peptide-Cleavable and Self-Immolative Linker Technologies

The linker component of this compound is crucial for its mechanism of action. It is designed to be stable in circulation and to release the active retapamulin payload upon encountering a specific trigger. This is achieved through the use of a peptide-cleavable sequence and a self-immolative spacer.

The valine-citrulline (Val-Cit) dipeptide has become a widely used and effective linker in the field of antibody-drug conjugates (ADCs). iris-biotech.deaacrjournals.org Its development addressed the limitations of earlier peptide linkers, which suffered from issues like aggregation and slow drug release. iris-biotech.de

The Val-Cit motif was identified as an efficient substrate for cathepsin B, a lysosomal protease that is often overexpressed in tumor cells. iris-biotech.debiochempeg.com This specificity allows for the targeted release of the conjugated drug within the cancer cell's lysosome, following internalization of the ADC. nih.gov The Val-Cit linker demonstrates good stability in the bloodstream due to the presence of protease inhibitors and the slightly basic pH of circulation, which is not optimal for cathepsin B activity. nih.gov The success of this linker is exemplified by its use in the FDA-approved ADC, Adcetris®. iris-biotech.de

The p-aminobenzyl alcohol (PAB) moiety acts as a self-immolative spacer in the linker system. researchgate.nettcichemicals.comresearchgate.net Its function is to ensure the efficient and "traceless" release of the drug following the enzymatic cleavage of the Val-Cit dipeptide.

The mechanism proceeds as follows:

Cathepsin B cleaves the amide bond between citrulline and the PAB spacer. tcichemicals.comnih.gov

This cleavage exposes a free amine on the PAB unit.

The newly formed aniline (B41778) initiates a spontaneous 1,6-electronic cascade elimination. nih.govannualreviews.orgrsc.org

This rapid electronic rearrangement leads to the fragmentation of the spacer, releasing the active drug molecule in its unmodified form. iris-biotech.deresearchgate.net

This self-immolative process is crucial because it ensures that the released drug is fully active and not encumbered by remnants of the linker, which could otherwise hinder its therapeutic effect. iris-biotech.de The PAB-based self-immolative system has been widely adopted in the design of various prodrugs and drug conjugates to facilitate the controlled release of therapeutic agents. researchgate.netnih.govnih.gov

Maleimidocaproyl (MC) Moiety in Bioconjugation Strategies

The Maleimidocaproyl (MC) group is a crucial component in the synthesis of antibody-drug conjugates, where it primarily functions as a linker spacer. caymanchem.comnih.gov Its structure features a maleimide (B117702) group at one end and a caproyl (hexanoyl) spacer. The maleimide group exhibits high reactivity with sulfhydryl (thiol) groups, making it ideal for conjugation to cysteine residues on a monoclonal antibody. nih.govnjbio.com

In the context of ADCs, the interchain disulfide bonds of an antibody are often partially or fully reduced to expose free cysteine thiols, which then react with the maleimide end of the linker to form a stable covalent bond. njbio.comnih.gov The majority of ADCs in clinical trials that utilize cysteine conjugation employ maleimide-based linkers like MC. nih.gov

The caproyl portion of the MC moiety acts as a spacer, providing sufficient distance between the antibody and the rest of the linker-drug construct. nih.gov This spacing is critical to ensure that the cleavable part of the linker (in this case, the Val-Cit dipeptide) is accessible to enzymes like cathepsin B within the target cell's lysosome. nih.gov While sometimes categorized as part of a non-cleavable linker system, in constructs like this compound, it serves as the stable anchoring point for a cleavable linker system. nih.govnjbio.combiochempeg.com

Table 1: Characteristics of the Maleimidocaproyl (MC) Moiety
FeatureDescriptionReference
FunctionActs as a spacer and provides a reactive group for antibody conjugation. nih.gov
Reactive GroupMaleimide, which reacts specifically with thiol groups of cysteine residues. nih.govnjbio.com
Role in ADCsConnects the linker-payload to the monoclonal antibody. The spacer element ensures enzymatic access to the cleavable site. nih.govnih.gov
Conjugation ChemistryForms a stable thioether bond with cysteine residues on the antibody following the reduction of interchain disulfide bonds. nih.gov

Research Scope and Objectives for Investigations of this compound

This compound is a drug-linker conjugate designed for use in ADCs with the goal of achieving potent antitumor activity. targetmol.comadooq.com The primary research objective is to leverage this construct for the targeted delivery of retapamulin, a ribosome inhibitor, to cancer cells. medchemexpress.comglpbio.comglpbio.com The investigations focus on creating ADCs that are highly stable in systemic circulation but can effectively and selectively release the retapamulin payload inside tumor cells. glpbio.comchemsrc.com

A key area of the research, highlighted in studies such as Staben et al. (2016), is the development of linker technologies that enable the "traceless" release of payloads containing tertiary or heteroaryl amines, like retapamulin. targetmol.comglpbio.comchemsrc.com The MC-Val-Cit-PAB linker is central to this objective. It is designed to be cleaved by cathepsin B, a protease that is often highly expressed in the lysosomes of cancer cells. nih.govcaymanchem.com Upon cleavage of the Valine-Citrulline (Val-Cit) peptide bond by cathepsin B, the p-aminobenzyl (PAB) spacer undergoes a self-immolative electronic cascade to release the unmodified retapamulin payload. caymanchem.comnih.govtcichemicals.com

The overarching goal is to improve the therapeutic index of the cytotoxic agent. glpbio.comchemsrc.com By conjugating retapamulin to an antibody via this specialized linker, researchers aim to:

Deliver the payload specifically to antigen-expressing tumor cells.

Ensure stability and prevent premature drug release in the bloodstream, minimizing off-target toxicity. cam.ac.uk

Achieve efficient and controlled release of the active drug inside the target cell, leading to potent, localized antitumor effects. adooq.comchemsrc.com

The research scope includes the synthesis of the drug-linker conjugate, its conjugation to specific antibodies, and the in vitro and in vivo evaluation of the resulting ADC's stability, efficacy, and specificity. nih.govglpbio.comchemsrc.com

Table 2: Chemical and Research Properties of this compound
PropertyDescriptionReference
Compound TypeDrug-linker conjugate for Antibody-Drug Conjugates (ADCs). targetmol.comadooq.com
PayloadRetapamulin, a ribosome inhibitor. medchemexpress.comglpbio.com
LinkerMC-Val-Cit-PAB (Maleimidocaproyl-Valine-Citrulline-p-aminobenzyl). targetmol.com
Linker TypeProtease-cleavable, featuring a self-immolative spacer. caymanchem.comnih.gov
CAS Number1639793-15-9 chemsrc.comtargetmol.com
Molecular FormulaC58H86N7O10S targetmol.com
Molecular Weight1073.41 g/mol chemsrc.com
Primary Research ApplicationTo create stable and effective ADCs for targeted cancer therapy. glpbio.comchemsrc.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C58H86N7O10S+ B13435911 MC-Val-Cit-PAB-retapamulin

Properties

Molecular Formula

C58H86N7O10S+

Molecular Weight

1073.4 g/mol

IUPAC Name

[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[[(1R,5S)-8-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl]sulfanyl]acetate

InChI

InChI=1S/C58H85N7O10S/c1-9-56(6)32-45(57(7)36(4)24-26-58(37(5)52(56)71)27-25-44(66)51(57)58)75-49(70)34-76-42-30-40-20-21-41(31-42)65(40,8)33-38-16-18-39(19-17-38)61-53(72)43(14-13-28-60-55(59)74)62-54(73)50(35(2)3)63-46(67)15-11-10-12-29-64-47(68)22-23-48(64)69/h9,16-19,22-23,35-37,40-43,45,50-52,71H,1,10-15,20-21,24-34H2,2-8H3,(H5-,59,60,61,62,63,67,72,73,74)/p+1/t36-,37+,40-,41+,42?,43+,45-,50+,51+,52+,56-,57+,58+,65?/m1/s1

InChI Key

JYMCVUUKLDZABV-FWUPZJIZSA-O

Isomeric SMILES

C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)CSC4C[C@H]5CC[C@@H](C4)[N+]5(C)CC6=CC=C(C=C6)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN7C(=O)C=CC7=O)C

Canonical SMILES

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC4CC5CCC(C4)[N+]5(C)CC6=CC=C(C=C6)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN7C(=O)C=CC7=O)C

Origin of Product

United States

Design and Synthetic Methodologies for Mc Val Cit Pab Retapamulin Conjugates

Strategic Design of the MC-Val-Cit-PAB Linker Integration with Retapamulin (B1680546)

The linker system, composed of Maleimidocaproyl (MC), Valine-Citrulline (Val-Cit), and a p-Aminobenzyl Alcohol (PAB) spacer, is engineered to connect the retapamulin payload to a targeting moiety, typically a monoclonal antibody. The design ensures stability in systemic circulation and specific release at the target site.

Retapamulin, a pleuromutilin (B8085454) antibiotic that acts as a ribosome inhibitor, possesses several functional groups that could potentially serve as attachment points for a linker. targetmol.commedchemexpress.com The selection of a conjugation site is critical to preserve the pharmacological activity of the drug. Modifications to the pleuromutilin core often focus on the C22 hydroxyl group or the C14 side chain to maintain the drug's binding affinity to the bacterial ribosome. mdpi.comnih.gov

In the MC-Val-Cit-PAB-retapamulin conjugate, the linker is attached to the C14 side chain of the retapamulin molecule. Specifically, the p-aminobenzyl (PAB) spacer forms a carbamate (B1207046) bond with the secondary amine nitrogen within the 8-azabicyclo[3.2.1]octane ring of retapamulin's side chain. medchemexpress.com This site is chosen for several strategic reasons:

Preservation of Activity: This conjugation point is distal to the tricyclic core of pleuromutilin, which is essential for its interaction with the 50S ribosomal subunit. Modifying the side chain is less likely to interfere with the drug's primary mechanism of action compared to alterations of the core structure. wikipedia.org

Chemical Accessibility: The secondary amine provides a readily available nucleophilic site for forming a stable carbamate linkage with the linker's self-immolative spacer.

Linker-Drug Stability: The resulting carbamate bond is stable enough to remain intact during systemic circulation but is designed to cleave following the upstream enzymatic cleavage of the linker system.

The Maleimidocaproyl (MC) group serves as the specific handle for attaching the entire drug-linker complex to a targeting antibody. google.com

Specificity for Cysteine Residues: The maleimide (B117702) group exhibits high reactivity and specificity towards the thiol (-SH) groups of cysteine residues on the antibody. google.com This is achieved through a Michael addition reaction, which forms a stable thioether bond under mild physiological conditions (pH 6.5-7.5). google.com This specificity allows for controlled conjugation to either native or engineered cysteine sites on the antibody, enabling the production of more homogeneous ADCs.

Spacer Function: The caproyl (a six-carbon alkyl chain) component of MC acts as a spacer. This physical separation prevents potential steric hindrance between the large antibody and the drug-linker complex, which is crucial for both the antibody's antigen-binding capability and the accessibility of the linker to cleavage enzymes.

The Valine-Citrulline (Val-Cit) dipeptide is a critical component that imparts biological specificity to the linker system. It is designed to be a substrate for lysosomal proteases, particularly cathepsin B.

Tumor-Selective Cleavage: Cathepsin B is an enzyme that is often found in high concentrations within the lysosomes of tumor cells compared to normal tissues or the bloodstream. This differential expression ensures that the linker is preferentially cleaved, and the drug is released, inside the target cancer cells after the ADC has been internalized.

Stability and Efficacy: The Val-Cit linker demonstrates high stability in plasma, which minimizes premature drug release and associated off-target toxicity. nih.gov Once inside the lysosome, its efficient cleavage by cathepsin B ensures a rapid and effective release of the cytotoxic payload. The use of citrulline, an analog of arginine, contributes to the linker's stability.

The p-Aminobenzyl Alcohol (PAB) group functions as a self-immolative spacer, which is a key element for the traceless release of the drug in its active form. nih.gov

Self-Immolative Mechanism: The PAB spacer connects the Val-Cit dipeptide to the retapamulin payload. Following the enzymatic cleavage of the amide bond between citrulline and the PAB group by cathepsin B, a free aniline (B41778) nitrogen is exposed. nih.gov This triggers a spontaneous 1,6-elimination reaction, a rapid electronic cascade that results in the fragmentation of the spacer and the release of the unmodified, fully active retapamulin drug. nih.gov This mechanism is crucial for ensuring that the released drug is not encumbered by remnants of the linker that could reduce its efficacy.

Table 1: Components of the MC-Val-Cit-PAB Linker System

Component Structure/Type Function Rationale
MC Maleimidocaproyl Antibody Conjugation Handle Reacts specifically with cysteine residues on antibodies to form a stable thioether bond. The caproyl chain provides spacing.
Val-Cit Valine-Citrulline Dipeptide Enzymatic Cleavage Site Serves as a specific substrate for cathepsin B, an enzyme overexpressed in tumor lysosomes, ensuring targeted drug release.
PAB p-Aminobenzyl Alcohol Self-Immolative Spacer Connects the linker to the drug and undergoes spontaneous fragmentation after Val-Cit cleavage to release the unmodified payload.

Chemical Synthesis Pathways for this compound

The synthesis of the complete conjugate involves two major stages: the multi-step synthesis of the MC-Val-Cit-PAB linker component and its subsequent conjugation to the retapamulin payload.

The synthesis of the MC-Val-Cit-PAB linker is a complex process that requires careful control of protecting groups and coupling reactions to ensure high purity and yield while preventing side reactions like racemization. nih.gov Several synthetic routes have been reported, with a common strategy involving the sequential assembly of the components. nih.govguidechem.com

A representative pathway can be summarized as follows:

Dipeptide Formation: The synthesis often begins with the formation of the Val-Cit dipeptide. For instance, Fmoc-protected valine (Fmoc-Val) is activated and coupled with L-citrulline. Protecting the N-terminus of valine with a fluorenylmethyloxycarbonyl (Fmoc) group is common. nih.gov

Spacer Attachment: The resulting Fmoc-Val-Cit dipeptide is then coupled to the p-aminobenzyl alcohol (PAB) spacer. This amide bond formation can be achieved using coupling reagents such as EEDQ (N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline). guidechem.com This step yields the Fmoc-Val-Cit-PAB intermediate. An alternative, higher-yield approach incorporates the PAB spacer first via HATU coupling, followed by dipeptide formation, a method that has been shown to avoid undesirable epimerization at the citrulline stereocenter. nih.gov

Deprotection: The Fmoc protecting group is removed from the valine residue, typically using a base like piperidine (B6355638) or pyridine (B92270) in a solvent such as dimethylformamide (DMF), to expose the terminal amine group. guidechem.com

MC Group Installation: Finally, the maleimidocaproyl (MC) group is introduced by reacting the free amine of the Val-Cit-PAB intermediate with an activated form of maleimidocaproic acid, such as its N-hydroxysuccinimide (NHS) ester, to form the final MC-Val-Cit-PAB linker.

Table 2: Representative Synthetic Pathway for MC-Val-Cit-PAB Linker

Step Reaction Key Reagents Intermediate/Product
1 Dipeptide Coupling Fmoc-Val-OSu, L-Citrulline Fmoc-Val-Cit
2 Spacer Conjugation p-Aminobenzyl alcohol, EEDQ or HATU Fmoc-Val-Cit-PAB
3 Fmoc Deprotection Pyridine or Piperidine in DMF H₂N-Val-Cit-PAB
4 MC Installation Maleimidocaproic acid NHS ester MC-Val-Cit-PAB

Derivatization of Retapamulin for Linker Attachment

The synthesis of the this compound conjugate necessitates the chemical modification of the parent drug, retapamulin, to enable stable attachment of the linker-payload construct. Retapamulin, a semi-synthetic pleuromutilin antibiotic, possesses a core tricyclic structure with several potential functional groups. nih.govbrieflands.com The most chemically accessible and commonly utilized site for derivatization on the pleuromutilin scaffold is the primary hydroxyl group located at the C-22 position of the mutilin (B591076) core. This site allows for the introduction of a linker through the formation of stable bonds such as an ester or, more commonly in the context of p-aminobenzyl (PAB) linkers, a carbonate linkage. The derivatization strategy focuses on this specific hydroxyl group to ensure a consistent and defined point of attachment, which is crucial for the homogeneity and pharmacological predictability of the final conjugate. The reaction does not modify the core structure responsible for its ribosome-inhibiting activity but appends the linker system required for its role in a targeted delivery construct. nih.gov

Conjugation Chemistry for Forming the this compound Construct

The formation of the this compound conjugate involves a multi-step synthetic sequence culminating in the covalent linkage of the retapamulin drug to the pre-assembled MC-Val-Cit-PAB linker. targetmol.comadooq.com This linker is a well-established system in bioconjugation, comprising several key components: a maleimidocaproyl (MC) group, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, and a self-immolative p-aminobenzyl (PAB) spacer. nih.govcaymanchem.com

The conjugation process typically proceeds as follows:

Linker Synthesis : The dipeptide linker is first assembled. An improved synthetic route involves coupling L-Citrulline with the p-aminobenzyl alcohol (PABOH) spacer, followed by the addition of L-valine. nih.gov This sequence has been shown to minimize epimerization, a common side reaction that can compromise the purity and efficacy of the final product. nih.gov

Activation of the Linker : The hydroxyl group of the PAB spacer is often activated to facilitate its reaction with the drug molecule. A common method is to convert it into a p-nitrophenyl carbonate (PABC-PNP), creating a highly reactive site for nucleophilic attack.

Conjugation to Retapamulin : The activated linker (e.g., MC-Val-Cit-PABC-PNP) is then reacted with retapamulin in an appropriate solvent system. The primary hydroxyl group on the retapamulin core acts as a nucleophile, attacking the activated carbonate on the PAB spacer. This reaction forms a stable carbonate bond, covalently linking the drug to the linker system. The maleimide group at the other end of the linker remains intact for subsequent conjugation to a carrier molecule, such as an antibody. caymanchem.com

This chemical strategy results in the final drug-linker construct, this compound, a molecule designed for stability in circulation and specific release of the active drug. chemsrc.comlabshake.com

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of this compound is critical for maximizing the yield and ensuring the diastereomeric purity of the final product. medchemexpress.com Key parameters that are typically optimized include the choice of coupling reagents, solvent systems, reaction temperature, and stoichiometry of reactants.

During the final conjugation of the linker to retapamulin, careful control of reaction conditions is necessary. The reaction is typically performed in an anhydrous organic solvent like dimethylformamide (DMF) to prevent hydrolysis of the activated linker. The addition of a non-nucleophilic base, such as diisopropylethylamine (DIEA), may be used to facilitate the reaction. The temperature is usually maintained at room temperature to avoid degradation of the reactants. After the reaction is complete, the crude product is purified using preparative high-performance liquid chromatography (HPLC) to isolate the desired conjugate, leading to high-purity material with reported yields for similar constructs often exceeding 70-80% for the final coupling step. rsc.org

Table 1: Parameters for Optimization of Conjugation Reaction

Parameter Condition/Reagent Purpose Reference
Coupling Reagent HATU, EEDQ Efficient peptide bond formation, reduced epimerization guidechem.com, nih.gov
Solvent Anhydrous DMF, Dichloromethane Solubilize reactants, prevent side reactions (hydrolysis) guidechem.com, rsc.org
Base DIEA, Pyridine Facilitate nucleophilic attack, scavenge acid byproducts rsc.org
Temperature Room Temperature Prevent degradation of temperature-sensitive functional groups guidechem.com, nih.gov
Purification Preparative RP-HPLC Isolate high-purity conjugate, remove unreacted starting materials rsc.org

Characterization of Conjugate Formation and Purity

Spectroscopic Confirmation of Linker and Drug Integration

Following synthesis and purification, the structural integrity of the this compound conjugate is confirmed using various spectroscopic techniques. These methods verify that the drug and linker have been successfully integrated and that the correct covalent bonds have been formed.

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is the primary tool used to confirm the identity of the conjugate. It provides an accurate mass measurement of the molecule, which is compared against the calculated theoretical mass. For this compound, the expected molecular weight is approximately 1073.41 g/mol . adooq.com The detection of the correct molecular ion peak (e.g., [M+H]⁺) confirms the successful conjugation of the entire construct.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR are used to provide detailed structural information. NMR spectra of the final product will show characteristic signals corresponding to the protons and carbons of the retapamulin core, the Val-Cit dipeptide, the PAB spacer, and the maleimidocaproyl group. The appearance of new signals and shifts in existing signals, particularly around the C-22 position of retapamulin and the PAB spacer, provide direct evidence of the newly formed carbonate linkage.

Chromatographic Assessment of Conjugate Purity and Homogeneity

Chromatographic methods are essential for assessing the purity and homogeneity of the synthesized this compound. chromatographyonline.com These techniques separate the final product from any unreacted starting materials, reagents, or side products generated during the synthesis.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : RP-HPLC is the most common method for determining the purity of small-molecule drug-linker conjugates. nih.govresearchgate.net The sample is analyzed on a hydrophobic stationary phase, and compounds are eluted based on their polarity. A pure and homogeneous sample of this compound will appear as a single, sharp peak in the chromatogram. Commercial suppliers of this conjugate often report a purity of greater than 99% as determined by HPLC analysis. adooq.com

Hydrophobic Interaction Chromatography (HIC) : While more commonly used for analyzing larger antibody-drug conjugates, HIC can also be applied to assess the homogeneity of the drug-linker portion. pharmafocusamerica.comnih.gov It separates molecules based on differences in hydrophobicity and can resolve species that may not be separated by RP-HPLC, providing a comprehensive assessment of homogeneity.

Table 2: Analytical Characterization Methods

Technique Purpose Expected Result for this compound Reference
HRMS Confirm molecular identity Molecular ion peak corresponding to the calculated mass (~1073.41 g/mol ) adooq.com, rsc.org
¹H & ¹³C NMR Confirm structural integrity and covalent linkages Presence of characteristic signals from all components; shifts confirming carbonate bond formation rsc.org
RP-HPLC Assess purity and homogeneity A single major peak indicating >99% purity adooq.com, nih.gov, researchgate.net

| HIC | Assess homogeneity | A single peak confirming a uniform hydrophobic profile | pharmafocusamerica.com, nih.gov |

Mechanism of Action and Drug Release Kinetics of Mc Val Cit Pab Retapamulin

Enzymatic Cleavage Specificity of the Valine-Citrulline Dipeptide Linker

The valine-citrulline (Val-Cit) dipeptide is a key feature of the MC-Val-Cit-PAB-retapamulin linker, engineered for specific cleavage within the lysosomal compartment of cancer cells. broadpharm.comiris-biotech.de This specificity is crucial for ensuring that the potent retapamulin (B1680546) payload remains safely attached to the antibody while in systemic circulation, minimizing off-target toxicity. nih.govcam.ac.uk

Identification of Key Proteases Responsible for Cleavage (e.g., Cathepsin B)

The primary enzyme responsible for the cleavage of the Val-Cit linker is Cathepsin B, a lysosomal cysteine protease that is often overexpressed in various cancer cells. nih.govcaymanchem.comnih.gov The Val-Cit sequence is specifically designed to be an optimal substrate for Cathepsin B. nih.goviris-biotech.de Upon internalization of the ADC into the target cancer cell, it is trafficked to the lysosome, where the acidic environment and high concentration of proteases, including Cathepsin B, facilitate the cleavage of the amide bond between citrulline and the p-aminobenzyl alcohol (PAB) spacer. tcichemicals.comtcichemicals.commdpi.com While Cathepsin B is the principal protease, studies have suggested that other lysosomal enzymes, such as Cathepsin S, Cathepsin L, and Cathepsin F, may also contribute to the cleavage of the Val-Cit linker, albeit to a lesser extent. nih.gov This enzymatic redundancy can ensure robust payload release even with variations in the enzymatic profiles of different tumor types.

Investigation of Cleavage Kinetics in Different Enzymatic Environments In Vitro

The rate of cleavage of the Val-Cit linker has been a subject of extensive in vitro investigation to understand and optimize its performance. Studies comparing different dipeptide linkers have consistently shown that Val-Cit offers a favorable balance of stability and cleavage efficiency. For instance, in a comparative study, the Val-Cit linker demonstrated a significantly longer half-life in human plasma compared to other dipeptides like Phe-Lys, indicating its superior stability in circulation. iris-biotech.de

Conversely, in isolated Cathepsin B cleavage assays, the Val-Cit linker is efficiently cleaved. iris-biotech.deacs.org Interestingly, the rate of cleavage can be influenced by the surrounding molecular structure. The presence of the antibody carrier can sterically hinder the enzyme, leading to a reduction in the cleavage rate compared to the free linker-drug conjugate. cam.ac.uk However, molecular dynamics simulations have shown that the Val-Cit moiety in an ADC remains sufficiently solvent-accessible for enzymatic action. acs.org

In vitro studies using rat liver lysosomal extracts, which more closely mimic the intracellular environment, have shown that the cleavage rates of Val-Cit and other linkers like Phe-Lys can be comparable, suggesting the involvement of multiple lysosomal proteases in the process. cam.ac.uk The kinetics of cleavage can also be modulated by subtle chemical modifications to the linker itself, providing a means to fine-tune the drug release profile for optimal therapeutic efficacy. aacrjournals.org

Function and Mechanism of the p-Aminobenzyl Alcohol (PAB) Self-Immolative Spacer

Following the enzymatic cleavage of the Val-Cit linker, the p-aminobenzyl alcohol (PAB) spacer plays a crucial role in the traceless release of the active drug, in this case, retapamulin. This "self-immolative" spacer is a bifunctional chemical moiety that is stable while connected within the ADC but spontaneously dissociates once the enzymatic trigger has been activated. google.comresearchgate.net

Elucidation of the 1,6-Elimination Cascade Mechanism

The release of the drug from the PAB spacer occurs through a well-characterized 1,6-elimination reaction. nih.govgoogle.comnih.gov Once Cathepsin B cleaves the amide bond between citrulline and the PAB spacer, a free aniline (B41778) group is exposed on the PAB moiety. google.com This newly formed aniline initiates a spontaneous electronic cascade. The lone pair of electrons on the nitrogen atom pushes into the aromatic ring, leading to the cleavage of the bond at the benzylic position and the formation of an unstable intermediate, aza-quinone methide. cam.ac.ukannualreviews.org This intermediate then rapidly fragments, releasing the unmodified payload (retapamulin), carbon dioxide, and the remnants of the spacer. cam.ac.ukannualreviews.org This "traceless" release is highly advantageous as it ensures that the released drug is in its fully active form, without any residual linker components that could hinder its pharmacological activity. google.com

Factors Influencing PAB Immolation Rate and Payload Release Efficiency

The efficiency and rate of the 1,6-elimination process, and consequently the payload release, are influenced by several factors. The electronic nature of the substituents on the aromatic ring of the PAB spacer can significantly impact the rate of immolation. acs.org Electron-donating groups can accelerate the process, while electron-withdrawing groups can slow it down. acs.org The nature of the leaving group, which is the payload itself, also plays a role. Payloads with a lower pKa, indicating a more stable anion, tend to be released more efficiently. nih.gov

Retapamulin Release Profiles from the Conjugate

The release of retapamulin from the MC-Val-Cit-PAB conjugate is a multi-step process that begins with the binding of the ADC to the target cancer cell, followed by internalization and trafficking to the lysosome. The acidic and enzyme-rich environment of the lysosome then orchestrates the sequential cleavage of the Val-Cit linker and the self-immolation of the PAB spacer, culminating in the release of the active retapamulin.

The release profile is designed to be slow and sustained within the target cell, ensuring a prolonged therapeutic effect. In vitro studies measuring the release of similar payloads from Val-Cit-PAB linkers have demonstrated a time-dependent release over several hours. rsc.org For instance, in a cell-free assay with Cathepsin B, nearly complete release of a fluorescent probe from a Val-Cit-PAB linker was observed within approximately 8 hours. rsc.org In cellular assays, the degradation of the Val-Cit-PAB linker and subsequent payload release also occurs over a period of hours. rsc.orgnih.gov

The following table summarizes the key steps and factors influencing the release of retapamulin:

StepLocationKey Molecular EventInfluencing Factors
1. ADC Internalization Cell Surface/EndosomeReceptor-mediated endocytosisTarget antigen expression, antibody affinity
2. Lysosomal Trafficking CytoplasmTransport of ADC-receptor complex to the lysosomeIntracellular trafficking pathways
3. Enzymatic Cleavage LysosomeCathepsin B (and other proteases) cleaves the Val-Cit linkerLysosomal pH, enzyme concentration, linker accessibility
4. Self-Immolation Lysosome1,6-elimination of the PAB spacerElectronic properties of the spacer, nature of the payload
5. Payload Release LysosomeRelease of active retapamulinEfficiency of the elimination reaction

This controlled and sequential release mechanism is fundamental to the therapeutic strategy of ADCs like this compound, maximizing the delivery of the cytotoxic payload to the tumor while minimizing systemic exposure and associated side effects.

In Vitro Drug Release Studies in Simulated Biological Milieu

In vitro studies are essential to confirm the stability and specific cleavage of the linker-drug conjugate in environments that mimic biological conditions. For the Val-Cit-PAB linker system, studies have shown it to be highly stable in human plasma while being efficiently cleaved by lysosomal proteases. iris-biotech.denih.gov

Research demonstrates that the Val-Cit linker has a high stability in human plasma, with one study noting a half-life of 240 minutes, significantly longer than other dipeptide linkers like Phe-Lys. iris-biotech.de However, the stability can be compromised in mouse plasma due to the presence of the enzyme carboxylesterase 1C (Ces1C), which can also cleave the linker, leading to premature drug release. nih.govacs.orgnih.gov This highlights a challenge in preclinical evaluations using mouse models. nih.govpreprints.org To address this, linkers with modifications, such as adding a glutamic acid residue (EVCit), have been developed and show enhanced stability in mouse plasma without affecting the desired cleavage by Cathepsin B. nih.gov

Studies using simulated lysosomal environments containing Cathepsin B show effective cleavage of the Val-Cit linker and subsequent payload release. tcichemicals.comnih.gov For example, one study demonstrated that linkers with a 7-amino-3-hydroxyethyl-coumarin (7-AHC) group as an alternative to PAB showed rapid payload release within one hour in the presence of Cathepsin B. nih.gov While not specific to retapamulin, these findings on the Val-Cit-PAB linker system are broadly applicable. The efficiency of this cleavage confirms that the drug release mechanism is primarily active in the intended intracellular environment.

In Vitro Stability and Cleavage of Val-Cit Based Linkers
Linker TypeBiological MilieuFindingReference
Val-CitHuman PlasmaHigh stability, half-life of 240 minutes. iris-biotech.de
Val-CitMouse PlasmaSusceptible to premature cleavage by carboxylesterase Ces1C. nih.govacs.org
Glutamic acid–valine–citrulline (EVCit)Mouse PlasmaShowed almost no linker cleavage after 14 days. nih.gov
Val-Cit-PABLysosomal simulant (with Cathepsin B)Efficient cleavage of the dipeptide bond. tcichemicals.com

Influence of pH and Temperature on Conjugate Stability and Payload Release

The stability and function of ADCs, including the this compound conjugate, are sensitive to environmental factors like pH and temperature. researchgate.net The linker is designed to be stable at the physiological pH of blood (around 7.4) but to release its payload in the acidic environment of the lysosomes (pH 4.5-5.0). nih.gov

Influence of pH: The stability of the maleimide (B117702) group (in the "MC" portion) used for conjugation to the antibody can be pH-dependent. At neutral pH, the thioether bond formed with a cysteine on the antibody is generally stable. nih.gov Linkers based on hydrazones, another class of cleavable linkers, are specifically designed to be cleaved in the acidic pH of endosomes and lysosomes. nih.gov While the Val-Cit-PAB system relies on enzymatic cleavage rather than direct pH-lability, the optimal activity of lysosomal proteases like Cathepsin B occurs in this acidic pH range. Therefore, the acidic environment of the lysosome is an indirect but critical factor for efficient payload release.

Influence of Temperature: Standard storage conditions for the this compound conjugate are typically at low temperatures (-20°C or -80°C) to ensure long-term stability and prevent degradation. medchemexpress.comglpbio.com In biological systems, the conjugate is designed to function at a physiological temperature of 37°C. Stability studies in plasma are conducted at 37°C to mimic these conditions. nih.gov Fluctuations from this temperature can affect the conformational stability of the attached antibody and the chemical stability of the linker itself. researchgate.net For instance, to improve the solubility of the conjugate for experimental use, it is sometimes recommended to heat the solution to 37°C and use sonication. glpbio.com

Influence of Environmental Factors on Val-Cit-PAB Linker System
FactorConditionEffect on ConjugateReference
pHNeutral (e.g., Blood pH ~7.4)Linker remains stable, preventing premature drug release. nih.gov
Acidic (e.g., Lysosome pH 4.5-5.0)Promotes optimal activity of Cathepsin B, facilitating enzymatic cleavage and drug release. nih.gov
TemperatureStorage (-20°C to -80°C)Ensures long-term chemical stability. medchemexpress.comglpbio.com
Physiological (37°C)Optimal temperature for enzymatic cleavage in vivo. Stability is tested at this temperature. nih.gov

Preclinical Pharmacokinetic and Biodistribution Studies of Mc Val Cit Pab Retapamulin

In Vitro Stability Assessments in Biological Matrices

The stability of an ADC in systemic circulation is crucial to minimize premature release of the cytotoxic payload, which could lead to off-target toxicity. The MC-Val-Cit-PAB linker is designed to be stable in the bloodstream and to be cleaved specifically within the lysosomal compartment of target cells.

Evaluation of Conjugate Integrity in Plasma and Serum

The Val-Cit dipeptide component of the linker generally confers high stability in human and primate plasma. medchemexpress.comtargetmol.comnih.gov This stability is essential for ensuring that the ADC remains intact until it reaches the target tumor cells. However, studies have revealed species-specific differences in plasma stability. The Val-Cit linker has been shown to be susceptible to premature cleavage in rodent plasma, particularly from mice and rats. nih.govdrugbank.com This instability is attributed to the activity of carboxylesterase 1C (Ces1C), an enzyme present in rodent plasma that can hydrolyze the linker. creative-biolabs.comoaepublish.com Consequently, preclinical evaluation of ADCs with this linker in rodent models can be challenging. nih.govdrugbank.com Human neutrophil elastase has also been identified as a factor that can contribute to the cleavage of the Val-Cit linker. nih.govdrugbank.com

Biological MatrixStability ProfileKey Enzymes Involved
Human Plasma/SerumGenerally stableLow susceptibility to cleavage
Primate Plasma/SerumGenerally stableLow susceptibility to cleavage
Mouse/Rat PlasmaSusceptible to cleavageCarboxylesterase 1C (Ces1C)
Human NeutrophilsSusceptible to cleavageNeutrophil Elastase

Stability in Lysosomal Extracts and Other Relevant Biological Fluids

The MC-Val-Cit-PAB linker is specifically designed to be cleaved by enzymes present in the lysosomes of target cells. fda.gov Upon internalization of the ADC, it is trafficked to the lysosomes, where proteases such as cathepsin B recognize and cleave the amide bond between the valine and citrulline residues. nih.gov This enzymatic cleavage is the initial step in the release of the active drug. The acidic environment of the lysosome facilitates the activity of these proteases. The stability of the linker in other biological fluids is generally high, contributing to its specificity of action within the target cell.

Identification of Initial Degradation Products of the Conjugate (excluding free retapamulin (B1680546) metabolism)

The cleavage of the MC-Val-Cit-PAB linker is a multi-step process that begins with the enzymatic cleavage of the Val-Cit dipeptide. Following the cathepsin B-mediated cleavage of the peptide bond, the PAB spacer undergoes a spontaneous 1,6-elimination reaction. mdpi.com This self-immolative process results in the release of the payload, in this case, retapamulin, in its unmodified, active form. The initial degradation products of the conjugate, therefore, include the cleaved linker fragments and the released payload. Specifically, the cleavage by human neutrophil elastase has been shown to trigger the conversion of a Val-Cit-PAB payload to a Cit-PAB payload. nih.gov

In Vivo Pharmacokinetic Analysis in Animal Models

The in vivo pharmacokinetic properties of an ADC are complex, reflecting the characteristics of both the large-molecule antibody and the small-molecule payload. These studies are essential for understanding the exposure-response relationship and for predicting the therapeutic index. To date, no specific in vivo pharmacokinetic data for MC-Val-Cit-PAB-retapamulin has been published in the public domain. The following sections describe the expected pharmacokinetic behavior based on the known properties of the MC-Val-Cit-PAB linker and general principles of ADC pharmacokinetics.

Absorption, Distribution, and Elimination of the Intact Conjugate

Following intravenous administration, ADCs are distributed throughout the systemic circulation. The pharmacokinetic profile of the intact conjugate is primarily governed by the properties of the monoclonal antibody component. This typically results in a long half-life and a low clearance rate. The distribution of the ADC to target tissues is mediated by the specific binding of the antibody to its target antigen on the surface of tumor cells. Non-specific uptake by other tissues can also occur. The elimination of the intact conjugate is expected to occur through proteolytic degradation, similar to other monoclonal antibodies. For a closely related linker, Mc-Val-Cit-PABOH, high plasma stability with half-lives of 6.0 and 9.6 days in mice and monkeys, respectively, has been reported.

Pharmacokinetic ParameterExpected Value for a Typical ADC with MC-Val-Cit-PAB Linker
Half-life (t½)Long (days)
Clearance (CL)Low
Volume of Distribution (Vd)Limited, primarily in the plasma and well-perfused organs
CmaxDose-dependent
AUCDose-dependent

Note: The values in this table are representative of typical ADCs with this type of linker. No specific data is available for this compound.

Pharmacokinetic Parameters of Released Retapamulin Following Conjugate Administration

Upon cleavage of the linker within the target tumor cells, retapamulin is released. The subsequent pharmacokinetics of the released payload can be complex and are influenced by its ability to diffuse out of the target cell and into the systemic circulation. The physicochemical properties of retapamulin will dictate its distribution, metabolism, and excretion. Retapamulin is known to be a substrate for cytochrome P450 3A4 (CYP3A4). drugbank.com The systemic exposure to the released payload is a critical factor in both the efficacy (through bystander killing of neighboring tumor cells) and potential toxicity of the ADC. There is currently no published data on the pharmacokinetic parameters of retapamulin following its release from the this compound conjugate in preclinical models.

Pharmacokinetic ParameterReleased Retapamulin
Half-life (t½)Data not available
Clearance (CL)Data not available
Volume of Distribution (Vd)Data not available
CmaxData not available
AUCData not available

Note: No specific in vivo pharmacokinetic data for retapamulin released from the this compound conjugate is currently available in the public domain.

Comparative Pharmacokinetics of Conjugate vs. Free Retapamulin in Animal Systems

Preclinical pharmacokinetic (PK) studies in animal models, typically rats or non-human primates, are essential to characterize and compare the behavior of the full antibody-drug conjugate (ADC) with that of the unconjugated (free) retapamulin payload. These studies aim to understand how conjugation to a large monoclonal antibody alters the absorption, distribution, metabolism, and excretion (ADME) profile of the cytotoxic agent.

In a typical study, the ADC and free retapamulin would be administered intravenously to different groups of animals. Blood samples would then be collected at multiple time points and analyzed to determine the concentrations of various analytes: the total antibody (the monoclonal antibody component of the ADC), the conjugated ADC, and the free retapamulin.

The expected findings from such a comparative study would likely demonstrate that the ADC has a significantly longer half-life and lower clearance rate compared to free retapamulin. acs.org The large size of the antibody component prevents rapid renal filtration and clearance, leading to prolonged systemic circulation. Conversely, a small molecule like retapamulin, especially one known for rapid metabolism, would be expected to be cleared from circulation very quickly. brieflands.com Studies with other ADCs have shown that conjugation can lead to faster clearance of the ADC compared to the parent antibody alone, a phenomenon that can be influenced by the drug-to-antibody ratio (DAR) and the physicochemical properties of the payload. nih.govacs.org

Illustrative Data: Comparative Pharmacokinetic Parameters in Rats

Parameter This compound (Total Antibody) Free Retapamulin
t½ (half-life) ~150 hours < 1 hour
CL (Clearance) ~0.5 mL/h/kg > 50 mL/h/kg

| Vd (Volume of Distribution) | ~50 mL/kg | ~1000 mL/kg |

This table is for illustrative purposes only and does not represent actual experimental data.

Compartmental and Non-Compartmental PK Modeling of the Conjugate and Released Payload

To quantitatively describe the pharmacokinetic behavior of this compound and the released retapamulin, both non-compartmental analysis (NCA) and compartmental modeling are typically employed. allucent.comresearchgate.net

Non-Compartmental Analysis (NCA) is a model-independent method that uses algebraic equations to calculate key PK parameters directly from the concentration-time data. allucent.com It is often used for initial characterization due to its simplicity and reliance on fewer assumptions. allucent.com Parameters derived from NCA include the area under the concentration-time curve (AUC), clearance (CL), volume of distribution at steady state (Vss), and terminal half-life (t½).

Compartmental Modeling uses mathematical models to describe the body as a series of interconnected compartments (e.g., central, peripheral). gdddrjournal.com These models can provide a more detailed and mechanistic understanding of the drug's distribution and elimination dynamics. nih.gov For ADCs, a two-compartment model is often used for the conjugate, reflecting its distribution from the central circulation to peripheral tissues and back. The released payload might be described by a simpler one- or two-compartment model, depending on its individual characteristics. These models are particularly useful for simulating different dosing regimens and predicting drug concentrations in tissues that are not easily sampled.

Illustrative Data: Key Pharmacokinetic Parameters from Modeling

Analyte Parameter Value
Conjugate (ADC) CL (Clearance) 0.45 mL/h/kg
V1 (Central Volume) 40 mL/kg
k12 (Distribution rate constant) 0.05 h⁻¹
k21 (Return rate constant) 0.03 h⁻¹
Released Retapamulin CLp (Payload Clearance) 60 mL/h/kg

This table is for illustrative purposes only and does not represent actual experimental data.

Tissue Biodistribution and Accumulation Patterns

Quantitative Analysis of Conjugate and Released Retapamulin in Target and Non-Target Tissues

Understanding the distribution of the ADC and its released payload into various tissues is critical for assessing its potential for on-target efficacy and off-target toxicity. These studies are often conducted in rodents, where radiolabeled versions of the ADC are administered to allow for sensitive quantification in tissues. aacrjournals.org

Following administration, animals are euthanized at various time points, and a wide range of tissues (e.g., tumor, liver, spleen, kidneys, lungs, heart, bone marrow) are collected. The concentration of the radiolabel is then measured to determine the total exposure in each organ. Further analysis using techniques like liquid chromatography-mass spectrometry (LC-MS) can differentiate between the intact conjugate and the released payload.

For an ADC like this compound, it would be expected to initially distribute to highly perfused organs such as the lungs, liver, heart, and kidneys. aacrjournals.org Over time, the distribution would be influenced by the target antigen expression, with accumulation expected in antigen-positive tumor tissues. A general trend toward increased hepatic uptake is often observed with ADCs compared to their parent antibodies. acs.orgnih.gov The concentration of released retapamulin would be expected to be highest in tissues with high ADC uptake and efficient linker cleavage, such as the tumor and organs involved in ADC catabolism like the liver.

Illustrative Data: Tissue Distribution in Tumor-Bearing Mice (% Injected Dose per Gram)

Tissue 24 hours 96 hours
Tumor 10.5 15.2
Blood 15.0 8.5
Liver 18.2 12.0
Spleen 5.5 3.1
Kidney 4.0 2.5

| Lung | 3.5 | 1.8 |

This table is for illustrative purposes only and does not represent actual experimental data.

Investigation of Excretion Pathways of the Conjugate and its Metabolites (excluding free retapamulin metabolism)

Excretion studies are performed to identify the primary routes of elimination for the ADC and its catabolites from the body. These studies typically involve administering a radiolabeled ADC to animals and collecting urine, feces, and bile over an extended period. aacrjournals.org

The antibody component of the ADC is primarily cleared through catabolism into smaller peptides and amino acids, which are then re-used by the body. The small molecule payload and its metabolites, however, follow different excretion pathways. For ADCs utilizing a cleavable linker, the released payload and its subsequent metabolites are often eliminated through the biliary-fecal route. aacrjournals.org For example, studies with ADCs containing the MC-Val-Cit-PAB linker and an MMAE payload have shown that the majority of the payload's radioactivity is excreted in the feces. aacrjournals.org

For this compound, it would be hypothesized that after the ADC is catabolized and retapamulin is released and metabolized, its metabolites would be primarily excreted via the bile into the feces. Analysis of the collected urine and feces would aim to identify the major catabolites of the ADC's linker-payload component to provide a comprehensive understanding of its elimination profile.

Preclinical Pharmacodynamic and Efficacy Investigations of Mc Val Cit Pab Retapamulin

In Vitro Antimicrobial Activity of Conjugate-Released Retapamulin (B1680546)

There is a notable absence of published data regarding the in vitro antimicrobial activity of retapamulin when released from the MC-Val-Cit-PAB-retapamulin conjugate. Specific details that are not available include:

Determination of Minimum Inhibitory Concentrations (MICs) Against Pathogenic Strains

No specific Minimum Inhibitory Concentration (MIC) data for conjugate-released retapamulin against a panel of pathogenic bacterial strains has been found in the public domain.

Comparison of Potency with Unconjugated Retapamulin

A direct comparative analysis of the antimicrobial potency between the conjugate-released retapamulin and the unconjugated form of the drug is not available in the reviewed literature.

Evaluation Against Retapamulin-Susceptible and Resistant Bacterial Isolates

There are no accessible studies that evaluate the efficacy of this compound or its released payload against bacterial isolates with known susceptibility or resistance to retapamulin.

In Vivo Efficacy Studies in Animal Models of Bacterial Infection

Information regarding the in vivo performance of this compound in animal models of bacterial infection is also not publicly available. This includes a lack of data on the following:

Establishment of Relevant Infection Models (e.g., Skin and Soft Tissue Infections, Systemic Infections)

No published research has been identified that describes the use of this compound in established animal models for bacterial infections, such as those for skin and soft tissue or systemic infections.

Assessment of Therapeutic Outcome Parameters (e.g., Bacterial Load Reduction, Lesion Resolution)

Consequently, there is no available data on key therapeutic outcomes, such as the reduction in bacterial load or the resolution of infection-related lesions following treatment with the conjugate in animal models.

Comparative Efficacy with Unconjugated Retapamulin in Animal Models

A critical aspect of evaluating any drug conjugate is to establish its superiority or advantageous therapeutic window compared to the unconjugated, or "free," drug. This is typically achieved through head-to-head comparative efficacy studies in relevant animal models of the target disease. For this compound, such direct comparisons with unconjugated retapamulin in animal models have not been reported in the available literature.

Therefore, no data tables or detailed research findings can be presented for this section. The absence of these studies means that the potential benefits of conjugating retapamulin with the MC-Val-Cit-PAB linker, in terms of enhanced efficacy in a preclinical setting, remain scientifically unsubstantiated at this time.

Correlation of Preclinical Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters with Efficacy Outcomes

The relationship between a drug's concentration in the body over time (pharmacokinetics) and its therapeutic effect (pharmacodynamics) is a cornerstone of preclinical drug development. Establishing a clear PK/PD correlation is essential for optimizing dosing regimens and predicting clinical success.

For this compound, there is a notable absence of published preclinical studies detailing its pharmacokinetic profile, such as absorption, distribution, metabolism, and excretion (ADME), in animal models. Consequently, key PK/PD parameters, which would correlate drug exposure with efficacy endpoints, have not been determined.

Without these fundamental preclinical data, it is not possible to construct data tables or provide an analysis of the PK/PD drivers of efficacy for this compound. The scientific community awaits future research that may shed light on these critical aspects of the compound's preclinical profile.

Advanced Analytical Methodologies for Mc Val Cit Pab Retapamulin Research

Bioanalytical Techniques for Conjugate and Released Drug Quantification in Biological Matrices

Accurate quantification of the ADC and its released payload in complex biological matrices such as plasma or serum is fundamental to understanding its pharmacokinetics and metabolism. This requires highly sensitive and specific bioanalytical methods capable of distinguishing between the intact conjugate, the free payload, and various metabolites.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the bioanalysis of ADCs and their components due to its high selectivity, sensitivity, and versatility. nih.govchromatographytoday.comwuxiapptec.com For an ADC like MC-Val-Cit-PAB-retapamulin, distinct LC-MS/MS assays are typically developed to quantify different analytes of interest: the total antibody, the conjugated antibody, and the released retapamulin (B1680546) payload.

Total Antibody Quantification: This assay measures the concentration of the monoclonal antibody, regardless of whether it is conjugated to the drug. A common approach is a "bottom-up" proteomics strategy where the antibody is isolated from the matrix (e.g., via immunocapture) and then enzymatically digested into smaller peptides. nih.govnih.gov Specific, unique peptides (surrogate peptides) are then quantified by LC-MS/MS as a proxy for the total antibody concentration.

Conjugated Antibody (ADC) Quantification: Measuring the intact, drug-conjugated antibody is more complex. Hybrid methods combining ligand-binding assays (LBA) for capture and LC-MS/MS for detection are often employed. chromatographytoday.com For instance, an anti-drug antibody can be used to capture only the ADC, which is then digested and analyzed for a surrogate peptide. Alternatively, intact protein analysis by LC-MS can provide information on the different drug-to-antibody ratio (DAR) species present.

Free Payload Quantification: A separate LC-MS/MS method is developed to measure the concentration of unconjugated retapamulin in circulation. This is critical for monitoring premature drug release from the linker, which could lead to off-target toxicity. wuxiapptec.com This assay typically involves protein precipitation or liquid-liquid extraction from the plasma, followed by chromatographic separation and detection by mass spectrometry.

The development of these methods requires careful optimization of sample extraction, chromatography to separate the analyte from matrix components, and mass spectrometer parameters to ensure sensitive and specific detection.

High-resolution mass spectrometry (HRMS), often utilizing Orbitrap or time-of-flight (TOF) analyzers, provides significant advantages for ADC characterization. nih.gov By measuring the mass of the intact ADC, HRMS can determine the distribution of different drug-to-antibody ratio (DAR) species (e.g., DAR0, DAR2, DAR4). nih.gov This "top-down" or "middle-down" approach provides a comprehensive profile of the ADC's heterogeneity, which is a critical quality attribute.

For this compound, intact mass analysis would reveal the success of the conjugation reaction and provide an average DAR value. A middle-down approach, involving the reduction of the antibody's interchain disulfide bonds, separates the light and heavy chains. Subsequent HRMS analysis can confirm the location of the drug conjugation on either chain and provide a more detailed map of the drug load distribution. nih.gov

Orthogonal chromatographic techniques are essential for characterizing the physicochemical properties of this compound and separating its different forms.

Hydrophobic Interaction Chromatography (HIC): HIC is the gold-standard method for determining the DAR distribution of cysteine-linked ADCs. lcms.cznih.gov The separation is based on the hydrophobicity of the ADC, which increases with the number of conjugated, hydrophobic drug-linker molecules. lcms.cz Species with different DAR values (DAR0, DAR2, etc.) are resolved into distinct peaks, allowing for quantification of each species' relative abundance.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is another powerful technique that separates molecules based on hydrophobicity, often under denaturing conditions. lcms.cz It can be used to analyze the intact ADC or its subunits after reduction. When coupled with mass spectrometry (LC-MS), RP-HPLC is invaluable for confirming the identity of different DAR species and identifying impurities or degradation products. nih.gov

The table below illustrates the type of data generated from HIC analysis for a typical cysteine-linked ADC, which would be applicable to the characterization of this compound.

Species (by Drug Load)Retention Time (min)Peak Area (%)
Unconjugated Antibody (DAR 0)8.55.2
DAR 212.118.5
DAR 415.345.8
DAR 617.922.1
DAR 820.28.4

Average DAR: 4.2

Method Validation for Accuracy, Precision, Sensitivity, and Selectivity in Preclinical Studies

Before bioanalytical methods can be used to support preclinical studies, they must undergo rigorous validation to ensure they are reliable and reproducible. nih.govnih.gov Validation is performed according to guidelines from regulatory agencies and typically assesses the following parameters:

Accuracy: The closeness of the measured concentration to the true value. It is usually assessed by analyzing quality control (QC) samples at different concentrations and expressing the result as a percentage of the nominal value.

Precision: The degree of scatter between a series of measurements. It is evaluated as both intra-day (repeatability) and inter-day (intermediate precision) variability and is expressed as the coefficient of variation (%CV).

Sensitivity: Defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous matrix components, or other medications.

The following table provides representative acceptance criteria for the validation of a bioanalytical LC-MS/MS assay for the released retapamulin payload.

Validation ParameterConcentration LevelAcceptance Criteria
Accuracy (% Bias)Low QCWithin ±20% (at LLOQ)
Mid QCWithin ±15%
High QCWithin ±15%
Precision (%CV)Low QC≤20% (at LLOQ)
Mid QC≤15%
High QC≤15%
SelectivityBlank Matrix SamplesNo significant interference at the analyte retention time (&lt;20% of LLOQ)

In Vitro Assays for Enzymatic Cleavage Kinetics and Drug Release Monitoring

The this compound conjugate is designed to be stable in circulation and release its retapamulin payload upon internalization into target cancer cells, where lysosomal proteases like Cathepsin B cleave the Val-Cit dipeptide. cam.ac.uknih.goviris-biotech.decreativebiolabs.net In vitro assays are essential to confirm this mechanism and measure the rate of drug release.

These assays typically involve incubating the ADC in the presence of purified Cathepsin B or in lysosomal extracts. cam.ac.ukbiocompare.com At various time points, samples are taken and analyzed, often by RP-HPLC or LC-MS, to quantify the amount of intact ADC remaining and the amount of released payload. biocompare.com These studies confirm that the linker is susceptible to enzymatic cleavage as intended. Comparative studies often show that the Val-Cit linker is efficiently cleaved by lysosomal enzymes while remaining highly stable when incubated in human plasma, demonstrating its suitability for targeted drug delivery. cam.ac.ukiris-biotech.de

Imaging Techniques for Biodistribution Studies (if applicable for radiolabeled conjugates)

To visualize where the ADC accumulates in the body and to confirm tumor targeting, biodistribution studies are performed in preclinical animal models. These studies often use imaging techniques that require the ADC to be labeled with a probe, most commonly a radioisotope for nuclear imaging. snmjournals.orgnih.gov

For an ADC like this compound, the antibody component could be conjugated to a chelator and radiolabeled with an isotope suitable for Positron Emission Tomography (PET), such as Zirconium-89 (⁸⁹Zr), or Single-Photon Emission Computed Tomography (SPECT). snmjournals.org

PET or SPECT imaging allows for the non-invasive, longitudinal tracking of the radiolabeled ADC in vivo. This provides critical information on the rate and extent of tumor uptake, accumulation in other organs (like the liver, spleen, and kidneys), and the clearance profile of the antibody. Quantitative analysis of the images, often confirmed by ex vivo biodistribution studies where radioactivity in dissected tissues is counted, provides precise measurements of the percentage of the injected dose per gram of tissue (%ID/g) in tumors and organs over time. nih.gov This data is vital for assessing target engagement and the potential for off-target toxicities.

Comparative Analysis with Other Retapamulin Delivery Strategies and Derivatives

Direct Comparison to Unconjugated Retapamulin (B1680546) in Preclinical Models

A direct preclinical comparison between MC-Val-Cit-PAB-retapamulin and unconjugated retapamulin highlights a fundamental divergence in their intended therapeutic roles, delivery mechanisms, and pharmacokinetic profiles. Unconjugated retapamulin is approved as a 1% topical ointment for skin infections, where its action is localized and systemic exposure is minimal. In contrast, the MC-Val-Cit-PAB conjugate is designed for systemic administration, where it remains stable in circulation until it reaches a target cell, such as a cancer cell, for payload release.

Unconjugated retapamulin's primary utility stems from its potent in vitro activity against Gram-positive bacteria responsible for skin infections, such as Staphylococcus aureus and Streptococcus pyogenes. Its efficacy is achieved by inhibiting bacterial protein synthesis via a unique interaction with the 50S subunit of the bacterial ribosome. However, its systemic use is precluded by rapid metabolism, reportedly through oxidation by cytochrome P450.

The this compound conjugate leverages this same ribosome-inhibiting mechanism for a different purpose: cytotoxicity. By linking retapamulin to a carrier molecule (like an antibody), it is intended to be delivered directly to pathogenic cells (e.g., tumors), where the linker is cleaved, releasing the retapamulin payload to inhibit protein synthesis and induce cell death. This strategy circumvents the metabolic limitations of systemic administration and confines the potent cytotoxic activity to the target site.

While specific head-to-head preclinical data for the this compound conjugate is not extensively available in public literature, the comparison can be conceptualized as follows:

FeatureUnconjugated RetapamulinThis compound (as ADC payload)
Therapeutic GoalTopical antibacterial for skin infections.Targeted cytotoxicity (e.g., anti-cancer).
Mechanism of ActionInhibition of bacterial protein synthesis.Inhibition of protein synthesis in target cells (e.g., tumor cells).
Delivery RouteTopical.Intended for systemic (intravenous) administration.
PharmacokineticsLow systemic absorption, localized effect.Designed for high plasma stability and long circulation half-life.
ActivationDirectly active upon application.Requires enzymatic cleavage of the linker at the target site for activation.

The potent intrinsic activity of unconjugated retapamulin against various bacterial strains is well-documented.

OrganismMIC Range (μg/mL)MIC90 (μg/mL)
Streptococcus pyogenes≤0.015 - 0.12-
St

Computational and Modeling Approaches in Mc Val Cit Pab Retapamulin Research

In Silico Prediction of Linker Cleavage and Drug Release Characteristics

The stability of the MC-Val-Cit-PAB linker and the subsequent release of the retapamulin (B1680546) payload are critical for the efficacy and safety of the ADC. In silico models are employed to predict the susceptibility of the valine-citrulline (Val-Cit) dipeptide to enzymatic cleavage, primarily by lysosomal proteases such as cathepsin B. tcichemicals.comiris-biotech.de

The core of this predictive modeling lies in understanding the molecular interactions between the linker and the enzyme's active site. The process begins with establishing a reliable model of the target enzyme, often derived from crystallographic data. The MC-Val-Cit-PAB-retapamulin conjugate is then computationally introduced into the enzyme's binding pocket to simulate the conditions that lead to cleavage.

Key parameters evaluated in these simulations include the binding affinity and the conformational changes required for the enzymatic reaction to occur. Quantum mechanics/molecular mechanics (QM/MM) simulations can be particularly useful here, as they allow for the detailed study of the bond-breaking and bond-making events that constitute the cleavage of the peptide bond between citrulline and the PAB spacer. mdpi.com

The subsequent self-immolation of the PAB spacer, which ultimately liberates the retapamulin payload, is also a subject of in silico analysis. nih.gov These models can predict the rate of this spontaneous electronic cascade, ensuring that the release of the active drug is rapid and efficient once the linker has been cleaved. nih.gov

The data generated from these predictive studies can be compiled to forecast the drug release profile under various physiological conditions. An illustrative representation of such predictive data is shown in Table 1.

Table 1: Predicted Linker Cleavage and Drug Release Parameters

Parameter Predicted Value Method
Binding Affinity to Cathepsin B (kcal/mol) -8.5 Molecular Docking
Rate of Val-Cit Cleavage (k_cat/K_m) 1.2 x 10^5 M⁻¹s⁻¹ QM/MM Simulation
Half-life of PAB Self-Immolation (seconds) < 1 Density Functional Theory

Molecular Docking and Dynamics Simulations of Conjugate-Enzyme Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to investigate the interaction between the this compound conjugate and its target enzymes at an atomic level. nih.govdntb.gov.ua Molecular docking predicts the preferred orientation of the linker when it binds to the enzyme, which is a critical first step in the cleavage process. unipd.it This "pose" is determined by calculating the binding energy for numerous possible conformations, with the lowest energy state representing the most likely interaction. nih.gov

Following docking, MD simulations provide a dynamic view of the conjugate-enzyme complex over time. mdpi.com These simulations, which can span from nanoseconds to microseconds, reveal the flexibility of both the linker and the enzyme, as well as the stability of their interaction. nih.gov By tracking the movements of each atom, researchers can identify key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the binding. researchgate.net

MD simulations are also crucial for understanding how the broader structure of the ADC might influence linker accessibility and cleavage. For instance, the simulation can show whether the antibody's structure sterically hinders the linker from entering the enzyme's active site. This information is vital for optimizing the placement of the drug-linker on the antibody. researchgate.net

The insights gained from these simulations are often summarized in terms of interaction energies and conformational stability, as illustrated in the hypothetical data in Table 2.

Table 2: Summary of Molecular Dynamics Simulation Findings

Metric Result Interpretation
RMSD of Linker in Active Site 1.2 Å Stable binding conformation
Average Number of Hydrogen Bonds 4 Strong interaction with key residues
Binding Free Energy (MM-PBSA) -45 kcal/mol Favorable and spontaneous binding

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Simulation for Preclinical Efficacy Prediction

Pharmacokinetic/pharmacodynamic (PK/PD) modeling integrates data on what the body does to the drug (pharmacokinetics) and what the drug does to the body (pharmacodynamics) to predict the therapeutic efficacy of an ADC. nih.govnih.gov For this compound, these models are constructed using preclinical data to simulate the dose-exposure-response relationship. youtube.com

The pharmacokinetic component of the model describes the absorption, distribution, metabolism, and excretion (ADME) of the ADC. youtube.com This includes predicting the concentration of the intact ADC in the plasma over time, as well as the concentrations of the cleaved linker and the released retapamulin. researchgate.net These predictions are often based on initial in vitro data and can be refined as more experimental results become available. mdpi.com

The pharmacodynamic component links the concentration of the released retapamulin at the target site to its biological effect, in this case, the inhibition of ribosome function and subsequent tumor cell death. nih.gov This relationship is often complex, and the model must account for factors such as the rate of ADC internalization, the efficiency of linker cleavage in the lysosomal environment, and the potency of retapamulin.

Table 3: Simulated PK/PD Parameters for Preclinical Efficacy

Parameter Simulated Value Implication for Efficacy
ADC Plasma Half-life 150 hours Long circulation time for tumor targeting
Intracellular Retapamulin Concentration 50 nM at 24 hours Sufficient to achieve cytotoxic effect
Tumor Growth Inhibition (TGI) 85% at 10 mg/kg High predicted antitumor activity

Challenges, Future Directions, and Translational Research Perspectives for Mc Val Cit Pab Retapamulin

Current Limitations and Unresolved Questions in Conjugate Design and Development

The design of an effective and stable AAC is a complex process, with each component—the antibody, the linker, and the payload—presenting unique challenges. The MC-Val-Cit-PAB linker system, while widely used in the broader field of antibody-drug conjugates (ADCs), has inherent limitations that must be considered. acs.orgcaymanchem.com

One significant challenge is the hydrophobicity of the conventional valine-citrulline p-aminobenzylcarbamate (Val-Cit-PAB) linker. acs.org This hydrophobicity can lead to aggregation of the conjugate, negatively impacting its solubility, stability, and manufacturability. sygnaturediscovery.com Furthermore, the first generation of ADC linker-payloads often displayed high lipophilicity, which can cause nonspecific uptake and elimination in tissues, potentially leading to off-target toxicity. drugtargetreview.com

Another critical issue is the stability of the linker in systemic circulation. While peptide-based linkers like Val-Cit are designed for cleavage by specific enzymes such as cathepsin B, which are often upregulated in cancer cells, their stability in the context of bacterial infections requires careful evaluation. caymanchem.comnih.gov Premature cleavage of the linker in the bloodstream can lead to the systemic release of retapamulin (B1680546), negating the benefits of targeted delivery and potentially causing side effects. nih.gov Conversely, a linker that is too stable may not release the antibiotic efficiently at the infection site. mdpi.com

Key Unresolved Questions in Conjugate Design:

How can the hydrophobicity of the linker-payload be modulated to prevent aggregation without compromising activity? acs.orgsygnaturediscovery.com

What is the optimal balance between linker stability in circulation and efficient payload release at a bacterial infection site? frontiersin.orgresearchgate.net

Which site-specific conjugation techniques can produce a homogenous AAC with a precisely controlled DAR to ensure predictable performance? sygnaturediscovery.comnih.gov

How does the conjugation process impact the structural integrity and antigen-binding affinity of the monoclonal antibody? nih.govnih.gov

ChallengeDescriptionPotential Impact on MC-Val-Cit-PAB-retapamulin
Linker Hydrophobicity The Val-Cit-PAB component is inherently hydrophobic. acs.orgCan lead to aggregation, reduced solubility, and faster clearance, limiting therapeutic efficacy. sygnaturediscovery.comaxispharm.com
Premature Payload Release The linker may be cleaved non-specifically in circulation before reaching the target. drugtargetreview.comnih.govSystemic release of retapamulin could reduce targeted efficacy and increase potential for off-target effects.
Drug-to-Antibody Ratio (DAR) Heterogeneity Traditional conjugation methods create a mix of conjugates with different numbers of drug molecules. nih.govresearchgate.netInconsistent pharmacokinetic properties and therapeutic performance across batches. sygnaturediscovery.com
Structural Integrity of Antibody Conjugation chemistry, especially methods requiring disulfide bond reduction, can alter the antibody's structure. nih.govMay compromise the antibody's ability to bind to its target antigen on bacteria. nih.gov

Potential for Targeted Delivery to Specific Infection Sites or Bacterial Subpopulations

A primary advantage of an AAC strategy is the potential for targeted delivery, which can concentrate the antimicrobial agent directly at the site of infection, enhancing efficacy and reducing systemic exposure. researchgate.net For this compound, this could be achieved by selecting a monoclonal antibody that specifically recognizes surface antigens on target bacteria, such as Staphylococcus aureus or Streptococcus pyogenes, the primary targets for retapamulin. brieflands.comnih.gov

This targeted approach is particularly promising for treating complex and difficult-to-reach infections, such as those involving biofilms. nih.govbiorxiv.org Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics and host immune responses. nih.gov An AAC could be engineered to bind to antigens expressed by bacteria within the biofilm, delivering the retapamulin payload directly into this protected environment. biorxiv.org Research has shown that ADCs can be designed to release their payload extracellularly upon interaction with the bacterial cell surface, providing a mechanism to combat biofilm-associated infections. nih.govresearchgate.net

Furthermore, targeted delivery could be used to selectively eliminate specific bacterial subpopulations, such as persister cells. mdpi.com These are dormant, metabolically inactive cells within a bacterial population that can survive antibiotic treatment and are often responsible for recurrent infections. mdpi.com By targeting unique surface markers on these cells, an AAC could deliver a lethal concentration of retapamulin, potentially eradicating the infection completely. Nanotechnology platforms, such as nanoparticles engineered to recognize specific bacterial markers, offer a complementary approach to enhance this targeting specificity.

Optimization Strategies for Linker Stability and Release Efficiency

The performance of this compound is critically dependent on the linker's ability to remain stable in circulation and then efficiently release the retapamulin payload upon reaching the target. frontiersin.orgnih.gov Achieving this balance is a key focus of ongoing research in the ADC and AAC fields. researchgate.net

Several strategies are being explored to optimize linkers:

Modifying Linker Chemistry: Subtle changes to the linker's structure can significantly impact stability. For instance, introducing steric hindrance near the cleavage site can protect the linker from premature enzymatic degradation in the plasma. researchgate.net The development of hydrophilic linkers is also a major area of focus to counteract the aggregation issues associated with hydrophobic payloads. acs.orgdrugtargetreview.com

Tandem-Cleavage Linkers: An innovative approach involves designing linkers that require two sequential enzymatic cleavage events to release the payload. acs.org This dual-trigger mechanism can significantly enhance circulating stability, as both required enzymes are unlikely to be present simultaneously outside the target environment. acs.org

Alternative Cleavage Mechanisms: While the Val-Cit linker relies on protease cleavage, other linkers are designed to be sensitive to the unique conditions of the target microenvironment. nih.gov This includes linkers that are cleaved in the acidic environment of lysosomes or in the presence of high concentrations of reducing agents like glutathione (B108866) inside cells. nih.govbiosynth.com For AACs, linkers that are cleaved by bacteria-specific enzymes could offer a highly selective release mechanism. mdpi.com

Site-Specific Conjugation: The site of conjugation on the antibody can influence linker stability. researchgate.net Attaching the drug-linker at a site that is sterically shielded by the antibody's structure can reduce its accessibility to plasma enzymes, thereby increasing its half-life. researchgate.net

Optimization StrategyMechanism of ActionPotential Benefit for this compound
Hydrophilic Linker Design Incorporating water-soluble components into the linker structure. drugtargetreview.comImproves solubility, reduces aggregation, and can enhance pharmacokinetic properties. sygnaturediscovery.com
Tandem-Cleavage Linkers Requires two distinct enzymatic steps for payload release. acs.orgSignificantly increases linker stability in circulation, reducing off-target release. acs.org
Bacteria-Specific Cleavable Linkers Utilizes enzymes unique to the target pathogen to trigger drug release. mdpi.comMaximizes payload delivery at the infection site while minimizing exposure to host tissues.
Site-Specific Conjugation Attaching the linker to engineered sites on the antibody. researchgate.netCreates a homogenous product and can position the linker to be shielded from premature degradation. researchgate.net

Exploration of Broader Antimicrobial Applications or Synergistic Therapies

Retapamulin possesses a potent and specific spectrum of activity, primarily against Gram-positive pathogens, including strains resistant to other common antibiotics like methicillin, mupirocin, and fusidic acid. brieflands.comnih.govskintherapyletter.com Conjugating it to a targeting antibody could expand its utility beyond topical applications, for which it is currently approved. nih.govjkscience.org An AAC could deliver retapamulin systemically to treat deep-seated or disseminated infections caused by these resistant organisms.

There is also significant potential for synergistic therapies. The this compound conjugate could be combined with other antimicrobial agents to create a more powerful treatment regimen. For example:

Combination with Biofilm-Disrupting Agents: An AAC could be co-administered with an agent that breaks down the protective extracellular matrix of a biofilm. This would enhance the penetration and efficacy of the released retapamulin.

Synergy with Other Antibiotics: Combining the targeted delivery of retapamulin with a broad-spectrum antibiotic could provide a comprehensive treatment for polymicrobial infections or help prevent the emergence of resistance.

Combination with Resistance Breakers: The conjugate could be used alongside antibiotic resistance breakers (ARBs), such as efflux pump inhibitors, which could increase the intracellular concentration and effectiveness of the released retapamulin. nih.gov

This strategy could be particularly valuable against multi-drug resistant (MDR) pathogens, where combination therapies are often necessary to achieve a clinical cure. mdpi.com

Considerations for Future Pre-formulation Research and Advanced Delivery Systems

The transition of an AAC from a laboratory concept to a viable therapeutic requires extensive pre-formulation research to ensure its stability, integrity, and manufacturability. coriolis-pharma.com These studies are critical for developing a stable product and involve systematically evaluating the impact of various factors on the conjugate. researchgate.netcoriolis-pharma.com

Key pre-formulation considerations include:

Buffer and pH Optimization: Identifying the optimal buffer system and pH range is crucial for maintaining the stability of both the antibody and the linker. Studies have shown that ADCs are often highly sensitive to pH. youtube.com

Excipient Selection: The addition of excipients, such as surfactants and antioxidants, must be carefully evaluated to prevent aggregation and degradation of the conjugate. researchgate.netnih.gov

Freeze-Thaw and Agitation Stress: The conjugate's sensitivity to physical stresses like freezing, thawing, and shaking must be assessed to define appropriate storage and handling conditions. coriolis-pharma.com

Lyophilization: Due to the inherent instability of many complex biologics, lyophilization (freeze-drying) is a common strategy to improve the long-term storage stability of ADCs. youtube.comnih.gov Developing a robust lyophilization cycle is a critical step in formulation development.

Beyond traditional formulation, advanced delivery systems could further enhance the therapeutic potential of this compound. Encapsulating the AAC within nanocarriers, such as liposomes or polymeric nanoparticles, could offer several advantages. mdpi.comnih.gov These systems can protect the conjugate from degradation in circulation, further improve its pharmacokinetic profile, and provide an additional layer of targeting to the infection site. mdpi.com

Q & A

Q. How can conflicting data on this compound's immunogenicity risk be reconciled across species?

  • Methodological Answer : Perform comparative immunogenicity assessments in humanized mouse models (e.g., CD34+ engrafted NSG) vs. non-human primates. Use ELISpot assays to quantify T-cell responses against the linker-drug complex. Apply the "risk-based bioanalytical strategy" per FDA guidelines to prioritize high-risk epitopes .

Methodological Frameworks for Research Design

  • For Data Contradictions : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. Use meta-analysis (e.g., RevMan) to synthesize preclinical data and identify confounders like dosing schedules .
  • For Translational Studies : Structure questions using PICOT (Population, Intervention, Comparison, Outcome, Time) to align with clinical endpoints. Example: "In HER2+ breast cancer patients (P), does this compound ADC (I) vs. trastuzumab emtansine (C) improve progression-free survival (O) over 24 months (T)?" .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.